molecular formula C7H11ClN2S B1302797 (4-(Methylthio)phenyl)hydrazine hydrochloride CAS No. 35588-53-5

(4-(Methylthio)phenyl)hydrazine hydrochloride

Cat. No. B1302797
CAS RN: 35588-53-5
M. Wt: 190.69 g/mol
InChI Key: FIOHWWJATARMKM-UHFFFAOYSA-N
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Patent
US07183306B2

Procedure details

To a mixture of 4-(methylthio)aniline (6.3 g) and conc.HCl (45 ml) was added dropwise NaNO2 (3.6 g) in water (18 ml) under ice-cooling. After stirring for 30 min., SnC1H2O (28.6 g) in conc.HCl (24 ml) was added under ice cooling over 1 hour. After stirring for 1 hour, filtrate, washed with conc.HCl and water, and dried to give 14.1 g of [4-(methylthio)phenyl]hydrazine hydrochloride as a solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[ClH:10].[N:11]([O-])=O.[Na+]>O>[ClH:10].[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][NH2:11])=[CH:5][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
WASH
Type
WASH
Details
filtrate, washed with conc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
HCl and water, and dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CSC1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.